molecular formula C14H19BN2O3 B577597 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile CAS No. 1218791-35-5

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Cat. No.: B577597
CAS No.: 1218791-35-5
M. Wt: 274.127
InChI Key: PFKXCMXVFNDOFO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a highly valuable boronic ester intermediate in modern medicinal chemistry, particularly in the synthesis of targeted protein degradation therapeutics. Its primary research application lies in serving as a key building block for PROTAC (Proteolysis-Targeting Chimera) linkers and other bifunctional molecules. The protected boronic acid pinacol ester group is crucial for Suzuki-Miyaura cross-coupling reactions, a widely employed method for constructing biaryl bonds, which are common in drug-like molecules. This compound's specific molecular architecture, featuring the ethoxy-nicotinonitrile core, is instrumental in the development of potent kinase inhibitors. For instance, it is a recognized synthetic precursor in the preparation of PX-1 , a compound studied for its inhibitory activity. Furthermore, this boronic ester is utilized in the synthesis of novel BTK degraders , such as GNE-049, demonstrating its critical role in advancing the field of targeted protein degradation for oncology and immunological research. The compound enables researchers to efficiently conjugate a ligand-binding warhead to E3 ubiquitin ligase-recruiting molecules, facilitating the targeted degradation of disease-causing proteins. This mechanism provides a powerful tool for probing cellular pathways and validating new therapeutic targets.

Properties

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-6-18-12-10(8-16)7-11(9-17-12)15-19-13(2,3)14(4,5)20-15/h7,9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKXCMXVFNDOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675171
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-35-5
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-ethoxypyridine-5-boronic acid, pinacol ester
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Preparation Methods

Reaction Mechanism and Conditions

  • Halogenated Precursor Preparation :
    The pyridine ring is functionalized at the 2- and 3-positions with ethoxy and cyano groups, respectively, via nucleophilic substitution or cyanation reactions. Bromination at the 5-position is achieved using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under radical or electrophilic conditions.

  • Miyaura Borylation :
    The brominated intermediate reacts with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2), a base (e.g., KOAc\text{KOAc}), and an aprotic solvent (e.g., 1,4-dioxane). The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetalation with B2pin2\text{B}_2\text{pin}_2 and reductive elimination to yield the boronic ester.

    5-Bromo-2-ethoxy-3-cyanopyridine+B2pin2Pd(dppf)Cl2,KOAcTarget Compound+Byproducts\text{5-Bromo-2-ethoxy-3-cyanopyridine} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Target Compound} + \text{Byproducts}

    Typical conditions include heating at 80–100°C for 12–24 hours, achieving yields of 60–85% for analogous pyridine boronic esters.

Optimization Considerations

  • Catalyst Selection : Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 is preferred due to its stability and efficiency in Miyaura reactions.

  • Solvent Effects : Polar aprotic solvents like dioxane enhance reaction rates by stabilizing intermediates.

  • Steric Hindrance : The ethoxy and cyano groups at the 2- and 3-positions minimally interfere with the 5-position borylation, ensuring regioselectivity.

Lithiation-Borylation of Pyridine Derivatives

An alternative approach, adapted from stereospecific coupling methodologies, involves lithiation of pyridine derivatives followed by boronate complex formation. This method, detailed in ACS studies, enables precise control over stereochemistry and functional group compatibility.

Stepwise Synthesis

  • Directed Lithiation :
    The pyridine derivative 2-ethoxy-3-cyanopyridine is lithiated at the 5-position using a strong base such as LDA\text{LDA} (lithium diisopropylamide) or via halogen-lithium exchange (e.g., n-BuLi\text{n-BuLi}). The ethoxy group acts as a directing group, facilitating deprotonation or exchange at the 5-position.

  • Boronate Complex Formation :
    The lithiated species reacts with a boronic ester, such as pinacol borane (HBpin\text{HBpin}), to form a boronate complex. This step is conducted at low temperatures (−78°C to 0°C) to prevent side reactions.

    5-Lithio-2-ethoxy-3-cyanopyridine+HBpinBoronate ComplexOxidationTarget Compound\text{5-Lithio-2-ethoxy-3-cyanopyridine} + \text{HBpin} \rightarrow \text{Boronate Complex} \xrightarrow{\text{Oxidation}} \text{Target Compound}
  • Oxidation and Workup :
    The boronate complex is oxidized using H2O2\text{H}_2\text{O}_2 in a basic medium to yield the boronic acid, which is subsequently protected with pinacol to form the final boronic ester.

Advantages and Limitations

  • Stereochemical Control : Ideal for synthesizing enantioenriched boronic esters, though the target compound lacks chiral centers.

  • Functional Group Tolerance : The cyano group remains intact under these conditions, but harsh lithiation reagents may require protective strategies.

Comparative Analysis of Synthetic Routes

Parameter Miyaura Borylation Lithiation-Borylation
Yield 60–85%50–70%
Reaction Time 12–24 hours4–8 hours
Catalyst Cost Moderate (Pd\text{Pd})Low (Base\text{Base})
Functional Group Tolerance HighModerate (sensitive to strong bases)
Scalability Industrial-scale feasibleLimited by cryogenic conditions

Key Observations :

  • The Miyaura method is more practical for large-scale synthesis due to milder conditions and higher yields.

  • Lithiation-borylation offers superior regioselectivity for complex pyridine derivatives but requires stringent temperature control.

Emerging Methodologies and Innovations

Recent advances in borylation chemistry include photoredox-catalyzed reactions and flow chemistry setups, which could enhance the efficiency of synthesizing 2-ethoxy-5-(pinacol boronate)nicotinonitrile. For instance, iridium-based photocatalysts enable borylation under visible light, reducing reliance on precious metals. Additionally, microfluidic reactors improve heat and mass transfer in Miyaura reactions, potentially boosting yields to >90% .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes several types of reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation of the boronic ester group.

    Amines: From reduction of the nitrile group.

Scientific Research Applications

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Utilized in the synthesis of biologically active compounds and probes for studying biological processes.

    Industry: Employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally analogous derivatives, highlighting substituent effects on molecular weight, reactivity, and applications:

Compound Name & CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Ethoxy-5-(dioxaborolan-2-yl)nicotinonitrile
(1072945-01-7)
Ethoxy (2), Boronate (5), Nitrile (3) C₁₄H₁₈BN₂O₃ 279.12 High lipophilicity; used in Suzuki couplings for drug intermediates.
5-Methoxy-4-(dioxaborolan-2-yl)nicotinonitrile
(1247726-68-6)
Methoxy (5), Boronate (4), Nitrile (3) C₁₃H₁₇BN₂O₃ 260.10 Altered substitution pattern reduces steric hindrance; moderate reactivity in coupling.
2-(Methylamino)-5-(dioxaborolan-2-yl)nicotinonitrile
(1346809-48-0)
Methylamino (2), Boronate (5) C₁₃H₁₈BN₃O₂ 259.11 Enhanced solubility via H-bonding; potential instability under acidic conditions.
Methyl 2-methoxy-5-(dioxaborolan-2-yl)nicotinate
(1083168-93-7)
Methoxy (2), Ester (COOMe), Boronate (5) C₁₄H₁₉BN₂O₅ 322.13 Electron-withdrawing ester group stabilizes boronate; slower coupling kinetics.
2-tert-Butoxy-5-(dioxaborolan-2-yl)nicotinonitrile
(1356067-80-5)
tert-Butoxy (2), Boronate (5) C₁₇H₂₄BN₂O₃ 321.20 Bulky substituent improves stability; reduced reactivity due to steric effects.
Ethyl 2-chloro-5-(dioxaborolan-2-yl)nicotinate
(CAS not provided)
Chloro (2), Ester (COOEt), Boronate (5) C₁₄H₁₈BClNO₄ 327.57 Electron-withdrawing chloro group enhances electrophilicity; high reactivity in couplings.

Reactivity and Electronic Effects

  • Electron-Donating Groups: Ethoxy and methoxy groups (e.g., target compound and ) donate electrons via resonance, slightly deactivating the boronate. This reduces reactivity in Suzuki-Miyaura reactions compared to electron-withdrawing substituents .
  • Electron-Withdrawing Groups :

    • Nitrile (target compound) and chloro () groups withdraw electrons, increasing the boronate's electrophilicity and accelerating cross-coupling rates .
    • Trifluoromethyl (as in ) strongly withdraws electrons, enhancing reactivity and metabolic stability in drug candidates.

Q & A

Q. What precautions are essential when handling this compound in aqueous environments?

  • Methodology :
  • Avoid prolonged exposure to moisture; use glove boxes or Schlenk lines for sensitive steps.
  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

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